Product packaging for 4,4-Dihydroxybutyraldehyde(Cat. No.:CAS No. 84000-90-8)

4,4-Dihydroxybutyraldehyde

Cat. No.: B12656205
CAS No.: 84000-90-8
M. Wt: 104.10 g/mol
InChI Key: HGKJJMZJPGAWPS-UHFFFAOYSA-N
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Description

Contextualization within Aldehyde Chemistry Research

Aldehydes are highly reactive molecules that participate in a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. mdpi.com This reactivity, which can also lead to toxicity through interactions with biological macromolecules, underpins their significance. nih.govmdpi.com In recent years, research in aldehyde chemistry has increasingly focused on developing selective and sustainable methods for their synthesis and utilization. mdpi.comnih.gov The development of biocatalytic processes, for instance, offers a green alternative to traditional chemical methods for producing aldehydes. mdpi.com Furthermore, the role of aldehydes in atmospheric chemistry, particularly their contribution to the formation of hydroxyl radicals, is an area of active investigation. nih.gov

Significance of Dihydroxylated Butyraldehyde (B50154) Structures in Academic Inquiry

The presence of two hydroxyl groups in a butyraldehyde structure introduces chirality and increases the potential for hydrogen bonding, significantly influencing the molecule's chemical and physical properties. These features make dihydroxylated butyraldehydes valuable chiral building blocks in organic synthesis, serving as precursors to more complex molecules, including pharmaceuticals and natural products. In the realm of biochemistry, these compounds are often intermediates in metabolic pathways, providing insights into cellular processes and the enzymatic transformations that govern them. The study of dihydroxylated butyraldehydes, therefore, bridges the fields of synthetic chemistry and biology, offering opportunities for the development of novel therapeutic agents and biotechnological processes.

Review of Relevant Isomeric Forms in Published Literature

The specific arrangement of the hydroxyl groups on the butyraldehyde backbone gives rise to several isomers, each with a distinct research context. The following sections will delve into the published literature on 3,4-dihydroxybutyraldehyde, 4-hydroxybutyraldehyde (B1207772), and erythro-alpha,beta-dihydroxybutyraldehyde. It is important to note that the compound "4,4-Dihydroxybutyraldehyde" is the hydrate (B1144303) of 4-oxobutanal (also known as succindialdehyde) and is a key intermediate in the metabolism of gamma-hydroxybutyrate (GHB). ontosight.ai Its unique structure, with two hydroxyl groups on the same carbon, gives it specific chemical properties relevant to its biochemical roles. ontosight.ai

Data on this compound

PropertyValue
Molecular Formula C4H8O3
Molecular Weight 104.10452 g/mol
CAS Number 84000-90-8
Boiling Point 272.8°C at 760 mmHg
Flash Point 133°C
Density 1.192 g/cm³
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Table constructed from data in source lookchem.com

3,4-Dihydroxybutyraldehyde is a significant intermediate in both chemical synthesis and biotechnology. In organic chemistry, it serves as a versatile building block for creating more complex chiral molecules. For instance, the (S)-enantiomer is used in the synthesis of pharmaceuticals and agrochemicals.

In the field of biotechnology, there is considerable interest in producing 3,4-dihydroxybutyric acid (3,4-DHBA), a valuable platform chemical, from renewable resources. nih.govglobethesis.comfrontiersin.org This is often achieved through the microbial fermentation of sugars like xylose. nih.govglobethesis.comresearchgate.netfrontiersin.orgresearchgate.net In these biosynthetic pathways, 3,4-dihydroxybutanal is a key intermediate that is subsequently oxidized to form 3,4-DHBA. nih.govglobethesis.comresearchgate.netfrontiersin.org Research efforts have focused on optimizing these pathways by engineering microorganisms such as E. coli. nih.govglobethesis.comresearchgate.net This includes screening for more efficient enzymes, particularly aldehyde dehydrogenases that can effectively catalyze the conversion of 3,4-dihydroxybutanal to 3,4-DHBA, and eliminating competing metabolic pathways to improve the final product yield. nih.gov One of the challenges in this process is that 3,4-dihydroxybutanal can be reduced to the byproduct 1,2,4-butanetriol (B146131) (BTO). researchgate.net

Biosynthetic Pathway of 3,4-Dihydroxybutyric Acid from Xylose

StepSubstrateEnzymeProduct
1D-xyloseD-xylose dehydrogenase2-keto-3-deoxy-D-xylonate
22-keto-3-deoxy-D-xylonateKeto acid decarboxylaseD-3,4-dihydroxybutanal
3D-3,4-dihydroxybutanalAldehyde dehydrogenase3,4-Dihydroxybutyric acid
Table constructed from data in source researchgate.net

4-Hydroxybutyraldehyde is a chemical intermediate with applications in various industrial and research settings. It is notably used in the production of 1,4-butanediol, a valuable commodity chemical, through hydrogenation. google.comchemicalbook.com The synthesis of 4-hydroxybutyraldehyde itself is an area of active research, with methods such as the hydroformylation of allyl alcohol being a common industrial process. smolecule.comgoogle.com This process involves reacting allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst. smolecule.comgoogle.com Another patented method involves the reaction of allyl alcohol with formaldehyde. google.com

In a biological context, 4-hydroxybutyraldehyde is a metabolite in the metabolic pathway of certain compounds, including gamma-hydroxybutyric acid (GHB). ontosight.airesearchgate.net The metabolism of GHB involves its conversion to 4-hydroxybutyraldehyde, which is then further metabolized. ontosight.ai Due to its relationship with the neuroactive compound GHB, 4-hydroxybutyraldehyde is of interest in the fields of neurology and toxicology. ontosight.ai It is also used in the preparation of deoxykeoses and acetonides and is a metabolite of the chemotherapy prodrug Tegafur. chemicalbook.comlookchem.com Chemically, 4-hydroxybutyraldehyde can form a cyclic hemiacetal through an intramolecular reaction between the hydroxyl group and the aldehyde group. chemicalbook.com

Synthesis and Applications of 4-Hydroxybutyraldehyde

AspectDescription
Synthesis Primarily through the hydroformylation of allyl alcohol. smolecule.comgoogle.com Also by reacting allyl alcohol with formaldehyde. google.com
Industrial Use Intermediate in the production of 1,4-butanediol. google.comchemicalbook.com
Biochemical Role Metabolite of gamma-hydroxybutyric acid (GHB). ontosight.airesearchgate.net
Pharmaceutical Context Metabolite of the anticancer prodrug Tegafur. chemicalbook.comlookchem.com Used in the preparation of deoxykeoses and acetonides. chemicalbook.comlookchem.com
Table constructed from data in sources google.comchemicalbook.comsmolecule.comgoogle.comontosight.airesearchgate.netlookchem.com

2,3-Dihydroxybutyraldehyde, also referred to as alpha,beta-dihydroxybutyraldehyde, is a chiral molecule that has been investigated for its biological activities and as a substrate in enzymatic reactions. Notably, research has explored the antitumor properties of 2,3-dihydroxybutyraldehyde. aacrjournals.orgaacrjournals.org Studies have shown that it can slow the growth of certain solid and ascites tumors in animal models. aacrjournals.orgaacrjournals.org It has been suggested that there may be a link between the antitumor activity of aliphatic aldehydes like 2,3-dihydroxybutyraldehyde and the aldehyde dehydrogenase activity in tumor cells. aacrjournals.orgaacrjournals.org

In the field of biocatalysis, 2,3-dihydroxybutyraldehyde has been used as a substrate for enzymes like transketolase. researchgate.net Transketolase can catalyze the conversion of racemic 2,3-dihydroxybutyraldehyde to produce deoxy sugars, which are important building blocks for natural products. researchgate.net For example, specific isomers of 2,3-dihydroxybutyraldehyde can be used to synthesize 6-deoxy-D-fructose and 6-deoxy-L-sorbose. researchgate.net The enzymatic synthesis of 2,3-dihydroxybutyraldehyde itself is also a subject of research, as it does not occur naturally. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B12656205 4,4-Dihydroxybutyraldehyde CAS No. 84000-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84000-90-8

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

4,4-dihydroxybutanal

InChI

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h3-4,6-7H,1-2H2

InChI Key

HGKJJMZJPGAWPS-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)O)C=O

Origin of Product

United States

Advanced Methodologies for the Synthesis of Dihydroxybutyraldehyde Species

Chemical Synthesis Pathways and Reaction Engineering

Chemical synthesis provides robust and scalable methods for producing dihydroxybutyraldehyde species. These routes often begin with readily available precursors and employ catalytic processes to achieve high yields and selectivity. Reaction engineering plays a crucial role in optimizing these transformations for industrial application.

A primary industrial route to 4-hydroxybutyraldehyde (B1207772), the immediate precursor that exists in equilibrium with 4,4-dihydroxybutyraldehyde in aqueous solution, is the hydroformylation of allyl alcohol. nih.govwikipedia.org This process, also known as the oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of allyl alcohol, typically using carbon monoxide and hydrogen (syngas). nih.govwikipedia.org

The reaction is catalyzed by transition metal complexes, most commonly rhodium-based catalysts modified with phosphine (B1218219) ligands. wikipedia.orgrsc.org The choice of ligand is critical for controlling the regioselectivity of the reaction, favoring the formation of the linear product, 4-hydroxybutyraldehyde, over its branched isomer, 3-hydroxy-2-methylpropionaldehyde. wikipedia.org High normal-to-iso (n/i) ratios are desirable and can be achieved with specific ligand systems, such as 1,1′-bis(diphenylphosphino)ferrocene. rsc.org Reaction conditions, including temperature, pressure, solvent, and catalyst concentration, are carefully controlled to maximize conversion and selectivity while minimizing side reactions like isomerization and hydrogenation of the starting material. nih.govwikipedia.org For instance, one patented method describes achieving a 99.6% conversion of allyl alcohol with a 96.5% selectivity for 4-hydroxybutyraldehyde using a specific catalyst system at 45 °C and 1 MPaG pressure. nih.gov

Table 1: Selected Research Findings on the Hydroformylation of Allyl Alcohol
Catalyst SystemTemperature (°C)PressureKey FindingsReference
Rhodium complex with phosphine ligands451 MPaGAchieved 99.6% conversion of allyl alcohol and 96.5% selectivity for 4-hydroxybutyraldehyde. nih.gov
RhH(CO)(PPh3)3 and analogues60800 psiDetailed study on product distribution and selectivity. Ligands like 1,1′-bis(diphenylphosphino)ferrocene yielded over 80% of the desired linear aldehyde. wikipedia.org
Rhodium carbonylphosphine complexNot specifiedNot specifiedReported 99% allyl alcohol conversion with 87 wt% yield of 4-hydroxybutyraldehyde in various inert solvents. rsc.org

The functional groups of this compound—an aldehyde and a geminal diol—allow for a variety of oxidation and reduction transformations. The aldehyde group is the most reactive site for such reactions.

Reduction: The aldehyde functionality can be readily reduced to a primary alcohol, yielding 1,4-butanediol, a valuable commodity chemical used in polymer production. This reduction can be achieved using various reducing agents. Catalytic hydrogenation over nickel, copper, or ruthenium catalysts is a common industrial method. lew.ro In a laboratory setting, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for converting the aldehyde to the corresponding alcohol under mild conditions. wikiwand.com

Oxidation: Oxidation of the aldehyde group leads to the formation of a carboxylic acid. The product, 4,4-dihydroxybutyric acid, can be obtained using mild oxidizing agents to prevent unwanted side reactions. Tollen's reagent (ammoniacal silver nitrate) is a classic method for selectively oxidizing aldehydes. wikiwand.com Other reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide, can also be used, although ketones are resistant to further oxidation by this reagent. wikipedia.org Care must be taken to control the reaction conditions to avoid degradation of the molecule.

Functionalized derivatives of dihydroxybutyraldehyde can be synthesized to impart specific chemical properties. A notable example is the synthesis of α-hydroxy phosphonates. These compounds are formed by the nucleophilic addition of a phosphite (B83602) ester, such as diethyl phosphite, to the carbonyl carbon of the aldehyde. This transformation is known as the Pudovik or Abramov reaction. organic-chemistry.orgresearchgate.netresearchgate.net

The reaction with 4-hydroxybutyraldehyde (in equilibrium with its dihydroxy form) would yield a diethyl (1,4-dihydroxybutyl)phosphonate. The reaction is typically catalyzed by a base (e.g., triethylamine) or a Lewis acid. nih.govorganic-chemistry.org This process creates a new carbon-phosphorus bond and a hydroxyl group on the α-carbon (the original carbonyl carbon). nih.gov α-hydroxy phosphonates are of significant interest due to their biological activities and their utility as synthetic intermediates. nih.govnih.gov The reaction can be performed under mild, solvent-free conditions, making it an environmentally benign method for creating functionalized derivatives. nih.gov

Biocatalytic and Biotechnological Production Approaches

Biotechnology offers a promising alternative to chemical synthesis, utilizing engineered microorganisms to produce dihydroxybutyraldehyde species from renewable resources. These methods can offer high stereoselectivity and operate under mild conditions.

While no natural metabolic pathway for this compound is known, synthetic biology has enabled the construction of artificial biosynthetic routes in microbial hosts like Escherichia coli. organic-chemistry.org These engineered pathways redirect central metabolites toward the target molecule.

One successful strategy involves creating a pathway from D-xylose. This pathway converts D-xylose into 2-keto-3-deoxy-D-xylonate through the action of a D-xylose dehydrogenase, a D-xylonolactonase, and a D-xylonate (B1235713) dehydratase. nih.gov A key subsequent step is the decarboxylation of 2-keto-3-deoxy-D-xylonate by a keto acid decarboxylase (KDC) to produce D-3,4-dihydroxybutanal. nih.gov This aldehyde can then be further oxidized to 3,4-dihydroxybutyric acid or reduced to 1,2,4-butanetriol (B146131). researchgate.netnih.gov

Another synthetic route has been designed starting from the Krebs cycle intermediate, malate (B86768). organic-chemistry.org This pathway involves a series of engineered enzymes, including a malate kinase, a malate semialdehyde dehydrogenase, and a malate semialdehyde reductase, to produce 2,4-dihydroxybutyric acid. organic-chemistry.org Optimization of these pathways often involves cofactor engineering to ensure an adequate supply of reducing equivalents like NADH or NADPH, which are essential for the reduction steps. By deleting competing metabolic pathways and optimizing the expression of the synthetic pathway enzymes, researchers have significantly increased product titers and yields. organic-chemistry.org

A major advantage of biotechnological production is the ability to use renewable, non-food biomass as a feedstock. Lignocellulosic biomass, rich in sugars like D-xylose and L-arabinose, is an abundant and sustainable carbon source. researchgate.netnih.gov

Engineered microbes have been developed to efficiently metabolize these pentose (B10789219) sugars. The aforementioned pathway starting from D-xylose is a prime example. nih.gov Similarly, synthetic pathways have been constructed to produce valuable chemicals from L-arabinose. For instance, a pathway for 1,2,4-butanetriol (BTO) production from D-arabinose proceeds through a D-3,4-dihydroxybutyraldehyde intermediate. researchgate.net The pathway involves dehydrogenation, dehydration, decarboxylation, and reduction steps, utilizing enzymes sourced from various microorganisms to create an efficient metabolic route in E. coli. researchgate.net The ability to use these sugars, which are major components of hemicellulose, makes the bioproduction of dihydroxybutyraldehyde derivatives a key component of a sustainable bioeconomy. organic-chemistry.org

Table 2: Biotechnological Production of Dihydroxybutyraldehyde-Related Species
Host OrganismCarbon SourceTarget ProductKey IntermediateKey Enzymes / PathwayReference
Escherichia coliD-Xylose3,4-Dihydroxybutyric Acid (3,4-DHBA)D-3,4-DihydroxybutanalXylose dehydrogenase (XDH), Xylonate dehydratase (XD), Keto acid decarboxylase (KDC) nih.gov
Escherichia coliD-Arabinose1,2,4-Butanetriol (BTO)D-3,4-DihydroxybutyraldehydeArabinose dehydrogenase (aDG), Dehydratase (araD), Decarboxylase (kivD), Alcohol dehydrogenase (adhP) researchgate.net
Escherichia coliGlucose2,4-Dihydroxybutyric Acid (DHB)Malate SemialdehydeEngineered malate kinase (MK), malate semialdehyde dehydrogenase (MSD), and malate semialdehyde reductase (MSR) organic-chemistry.org
Saccharomyces cerevisiaeXylose3,4-DihydroxybutyrateXylonateXylose oxidative pathway with overexpression of aldehyde dehydrogenase (yneI)

Metabolic Engineering of Microbial Platforms for Dihydroxybutyraldehyde Biosynthesis

Genetic Modifications for Enhanced Carbon Flux and Reduced Competing Pathways

A primary strategy for increasing the production of dihydroxybutyraldehyde species involves redirecting carbon flux towards the desired biosynthetic pathway while minimizing its diversion into competing metabolic routes. In engineered Escherichia coli, a common host for producing 3,4-dihydroxybutanal en route to 3,4-dihydroxybutyric acid (3,4-DHBA) from D-xylose, several genetic modifications have proven effective.

One crucial modification is the deletion of the xylA gene, which encodes xylose isomerase. semanticscholar.orgnih.gov This enzyme catalyzes the first step in the native xylose catabolism pathway, and its removal prevents the entry of xylose into this competing route, thereby channeling it into the synthetic pathway. semanticscholar.orgnih.gov

Further enhancements in carbon flux have been achieved by knocking out genes responsible for the degradation of pathway intermediates or the formation of byproduct. For instance, the deletion of genes encoding glyoxylate (B1226380) reductases (ghrA and ghrB) and alcohol dehydrogenase (adhP) has been shown to increase the accumulation of 3,4-DHBA by 87% in an engineered E. coli strain. nih.govresearchgate.net Similarly, deleting genes such as yjhH and yagE, which encode aldolases, is essential for the production of 3,4-DHBA. nih.gov

In engineered yeast, such as Saccharomyces cerevisiae, the deletion of the ADH6 gene, which encodes an alcohol dehydrogenase, has been shown to reduce the formation of 1,2,4-butanetriol, a byproduct in the synthesis of 3,4-dihydroxybutyrate from xylose. nih.govresearchgate.net This modification helps to increase the availability of the 3,4-dihydroxybutanal intermediate for conversion to the desired acid. nih.govresearchgate.net

The table below summarizes key genetic modifications and their impact on the production of dihydroxybutyraldehyde-derived products.

Gene(s) DeletedHost OrganismEffectReference
xylAEscherichia coliBlocks native xylose catabolism, redirecting carbon flux to the synthetic pathway. semanticscholar.orgnih.gov
ghrA, ghrB, adhPEscherichia coliIncreased accumulation of 3,4-DHBA by 87%. nih.govresearchgate.net
yjhH, yagEEscherichia coliEssential for the production of 3,4-DHBA. nih.gov
ADH6Saccharomyces cerevisiaeReduces byproduct (1,2,4-butanetriol) formation. nih.govresearchgate.net
Strain Optimization and Fermentation Process Development

Beyond genetic modifications, the optimization of the microbial strain and the fermentation process is critical for maximizing the production of dihydroxybutyraldehyde species. One effective approach is the use of dual-substrate fermentation systems. In this strategy, a readily metabolizable carbon source like glucose is used for initial cell growth, while the substrate for the biosynthetic pathway, such as xylose, is used for product synthesis. nih.gov This decouples cell growth from product formation, allowing for high cell densities and efficient conversion of the target substrate.

The fermentation environment, particularly pH, can also significantly impact product yields. In the production of 3,4-dihydroxybutyrate from xylose in engineered yeast, it was discovered that alkaline fermentation conditions (pH ≥ 7.0) minimized the accumulation of the intermediate xylonate. nih.govresearchgate.net Under these conditions, the engineered yeast could re-assimilate the secreted xylonate, leading to a significant increase in the final product yield. nih.govresearchgate.net

The table below highlights different strain optimization and fermentation strategies.

StrategyDescriptionHost Organism(s)Reference
Dual-Substrate SystemUtilizes one substrate (e.g., glucose) for cell growth and another (e.g., xylose) for product synthesis.Escherichia coli nih.gov
Alkaline FermentationMaintains a pH of ≥ 7.0 to promote the re-assimilation of intermediate metabolites like xylonate.Saccharomyces cerevisiae nih.govresearchgate.net
Co-culture SystemTwo different microbial strains work synergistically to convert a substrate to the final product.Gluconobacter oxydans and Escherichia coli researchgate.net

Enzyme Discovery, Characterization, and Engineering for Specific Conversions

The efficiency of any biosynthetic pathway is highly dependent on the catalytic activity and specificity of its constituent enzymes. Consequently, significant research has focused on the discovery, characterization, and engineering of enzymes involved in the synthesis of dihydroxybutyraldehyde species.

A key step in the production of 3,4-dihydroxybutanal from D-xylose is the decarboxylation of 2-keto-3-deoxy-d-xylonate. Various keto acid decarboxylases (KDCs) have been screened for this activity, with the enzyme KivD being identified as highly efficient. nih.gov

The final step in the production of 3,4-DHBA is the oxidation of 3,4-dihydroxybutanal, catalyzed by an aldehyde dehydrogenase (ALDH). Several ALDHs have been screened through in vitro enzyme assays to identify the most suitable catalysts for this conversion. nih.govresearchgate.net

Directed Evolution and Rational Design of Aldehyde-Converting Enzymes

To further improve the performance of key enzymes, protein engineering techniques such as directed evolution and rational design are employed. Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, stability, or altered substrate specificity. This involves generating a library of enzyme variants through random mutagenesis and screening for improved performance. nih.govmatilda.scienceacs.orgnycu.edu.tw

Rational design, on the other hand, uses knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations. For example, by identifying the amino acid residues in the active site that interact with the substrate, mutations can be designed to improve binding and catalysis. nih.gov In the context of dihydroxybutyraldehyde synthesis, the keto acid decarboxylase KivD was engineered through a rational design approach to improve its activity towards 2-keto-3-deoxy-arabonate, a precursor to 3,4-dihydroxybutanal. nih.gov By reducing the size of the binding pocket to better accommodate the smaller substrate, the engineered enzyme exhibited a nearly threefold increase in efficiency. nih.gov

Functional Expression of Heterologous Enzymes in Host Microorganisms

The successful implementation of a synthetic biosynthetic pathway often requires the functional expression of heterologous enzymes in a host microorganism. This involves introducing genes from other organisms that encode enzymes with the desired catalytic activities. For instance, the pathway for producing 3,4-DHBA from D-xylose in E. coli involves the heterologous expression of several enzymes, including a D-xylose dehydrogenase, D-xylonolactonase, and a keto acid decarboxylase. nih.gov

The table below lists some of the key enzymes used in the biosynthesis of dihydroxybutyraldehyde species and their source organisms.

EnzymeSource OrganismFunction in PathwayReference
Glucose Dehydrogenase (BsGDH)Bacillus subtilisPart of a four-step pathway for 3,4-DHBA production. nih.gov
Benzoylformate Decarboxylase (PpMdlC)Pseudomonas putidaDecarboxylation step in the 3,4-DHBA pathway. nih.gov
Alditol Oxidase (ScAldO)Streptomyces coelicolor A3Catalyzes the oxidation of D-xylose and D-3,4-dihydroxybutanal. researchgate.net
α-Ketoacid Decarboxylase (LlKdcA)Lactococcus lactisDecarboxylation to form D-3,4-dihydroxybutanal. researchgate.net
Succinate Semialdehyde Dehydrogenase (YneI)Escherichia coliOxidation of 3,4-dihydroxybutanal to 3,4-DHBA. nih.govresearchgate.net

In vitro Enzymatic Cascade Systems for Dihydroxybutyraldehyde Production

An alternative to whole-cell biocatalysis is the use of in vitro enzymatic cascade systems. In this approach, purified enzymes are used in a cell-free environment to carry out a multi-step synthesis. This offers several advantages, including the elimination of competing metabolic pathways, no need for substrate and product transport across cell membranes, and precise control over reaction conditions.

An in vitro enzymatic cascade has been constructed for the production of D-3,4-DHBA from D-xylose. researchgate.net This system comprises four enzymes: a mutant alditol oxidase from Streptomyces coelicolor A3 (ScAldO), a dihydroxy acid dehydratase from Paralcaligenes ureilyticus, an α-ketoacid decarboxylase from Lactococcus lactis, and a catalase from Aspergillus niger. researchgate.net The ScAldO enzyme is particularly noteworthy as it catalyzes the oxidation of both D-xylose and the intermediate D-3,4-dihydroxybutanal. researchgate.net Under optimal conditions, this in vitro system produced 4.55 g/L of D-3,4-DHBA from D-xylose with a molar yield of 83%. researchgate.net

Metabolic and Biochemical Roles of Dihydroxybutyraldehyde Intermediates

Centrality in Carbohydrate Metabolism Pathways (e.g., Pentose (B10789219) Utilization)

4,4-Dihydroxybutyraldehyde, primarily in its 3,4-dihydroxybutanal form, is a central intermediate in the non-phosphorylative metabolism of pentose sugars, particularly D-xylose nih.govresearchgate.net. In engineered microorganisms, a synthetic pathway has been established that bypasses the traditional pentose phosphate (B84403) pathway for xylose utilization. This pathway offers a more direct route to various chemical precursors with fewer reaction steps and without the loss of carbon atoms as CO2 nih.gov.

The metabolic pathway from D-xylose to 3,4-dihydroxybutanal involves a series of enzymatic reactions. In engineered Escherichia coli, this pathway has been optimized for the production of valuable chemicals nih.govresearchgate.net. The key enzymatic steps are outlined below:

StepReactionEnzymeOrganism Source of Enzyme (Example)
1D-xylose → D-xylonolactoneD-xylose dehydrogenaseCaulobacter crescentus
2D-xylonolactone → D-xylonate (B1235713)XylonolactonaseCaulobacter crescentus
3D-xylonate → 2-keto-3-deoxy-D-xylonateD-xylonate dehydrataseEscherichia coli
42-keto-3-deoxy-D-xylonate → 3,4-dihydroxybutanal + Pyruvate2-keto-3-deoxy-D-pentanoate aldolaseEscherichia coli

This pathway highlights the central role of 3,4-dihydroxybutanal as a product of pentose catabolism, which can then be channeled into various biosynthetic routes. The compound this compound is the hydrated form of 3,4-dihydroxybutanal, and the two exist in equilibrium in aqueous environments nih.gov.

Precursor Functionality in Bio-based Chemical Synthesis

The strategic position of this compound as a metabolic intermediate makes it a valuable precursor for the bio-based synthesis of important chemicals, such as 1,2,4-butanetriol (B146131) and 3,4-dihydroxybutyric acid.

1,2,4-Butanetriol (BT) is a versatile chemical with applications in the synthesis of polymers and as a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN) sciepublish.comnih.gov. The microbial synthesis of BT from renewable feedstocks like D-xylose proceeds through the intermediate 3,4-dihydroxybutanal researchgate.netsciepublish.com.

The final step in this biosynthetic pathway is the reduction of 3,4-dihydroxybutanal to 1,2,4-butanetriol. This reduction is catalyzed by alcohol dehydrogenases (ADHs) or aldehyde reductases frontiersin.org. Several enzymes with this activity have been identified and utilized in engineered microbial strains to enhance BT production researchgate.netnih.gov.

Enzymes involved in the reduction of 3,4-dihydroxybutanal to 1,2,4-butanetriol:

EnzymeOrganism Source
Alcohol dehydrogenase (YqhD)Escherichia coli
Alcohol dehydrogenase (AdhP)Escherichia coli
Alcohol dehydrogenase 2 (ADH2)Saccharomyces cerevisiae

3,4-Dihydroxybutyric acid (3,4-DHBA) and its lactone form, 3-hydroxy-γ-butyrolactone (3HBL), are valuable chiral building blocks for the pharmaceutical industry nih.gov. A novel biosynthetic pathway for the production of 3,4-DHBA from D-xylose has been established in engineered E. coli nih.gov. This pathway also proceeds through the key intermediate, 3,4-dihydroxybutanal.

Following the formation of 3,4-dihydroxybutanal from D-xylose, the subsequent step is its oxidation to 3,4-dihydroxybutyric acid. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH) semanticscholar.orgmedchemexpress.comnih.gov. The selection and engineering of efficient ALDHs are crucial for maximizing the production of 3,4-DHBA nih.gov.

Pathway from D-Xylose to 3,4-Dihydroxybutyric Acid:

StepIntermediateEnzyme Class
1D-XyloseDehydrogenase, Lactonase, Dehydratase, Aldolase
23,4-DihydroxybutanalAldehyde Dehydrogenase
33,4-Dihydroxybutyric Acid-

Intermediacy in Other Biochemical Transformations

Beyond its role in carbohydrate metabolism and as a biosynthetic precursor, dihydroxybutyraldehyde intermediates are implicated in other significant biochemical processes.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and gamma-hydroxybutyric acid (GHB) is a closely related neuromodulator wikipedia.orgnih.govresearchgate.net. The metabolism of both compounds involves the intermediate succinic semialdehyde nih.govkarger.comresearchgate.net. Succinic semialdehyde dehydrogenase (SSADH) catalyzes the oxidation of succinic semialdehyde to succinate, which then enters the citric acid cycle nih.govmdpi.com.

While there is no direct evidence of this compound being a primary intermediate in the canonical GABA/GHB metabolic pathway, the concept of enzyme promiscuity suggests a potential link. Succinate semialdehyde dehydrogenases have been shown to act on other aldehyde substrates researchgate.netmpg.de. Given the structural similarity between succinic semialdehyde and a dihydroxybutyraldehyde, it is conceivable that under certain physiological or pathological conditions, or through engineered enzyme activity, a dihydroxybutyraldehyde could be a substrate for enzymes within this pathway. However, further research is needed to substantiate this hypothesis.

Ascorbic acid (Vitamin C) is an essential nutrient that undergoes degradation through both oxidative and non-oxidative pathways wikipedia.orgnih.govoup.comoup.comresearchgate.net. The degradation of ascorbic acid can lead to the formation of various smaller molecules, including C4 compounds that can serve as precursors to furan (B31954), a potential carcinogen found in heat-treated foods nih.gov.

During the degradation of dehydroascorbic acid (the oxidized form of vitamin C), several dicarbonyl compounds are formed. One such compound is 3-deoxythreosone, which is structurally related to dihydroxybutyraldehyde intermediates. It has been proposed that under non-oxidative conditions, ascorbic acid can generate a 2-deoxyaldotetrose moiety, which is a direct precursor to furan. The thermal degradation of ascorbic acid is a significant pathway for furan formation, and it is plausible that a dihydroxybutyraldehyde intermediate is involved in this complex series of reactions, although the precise mechanism is still under investigation.

Role in Synthesis of Specific Biomolecules

While research into the complete metabolic and biochemical roles of this compound is ongoing, current scientific understanding primarily points to its significant, though often transient, role as an intermediate in engineered biosynthetic pathways. This compound is not typically found in central metabolism but has been identified as a key precursor in the microbial production of valuable chemicals, most notably 1,2,4-butanetriol (BT).

Engineered Biosynthesis of 1,2,4-Butanetriol (BT)

1,2,4-Butanetriol is a versatile chemical with applications ranging from pharmaceuticals to the production of energetic materials like 1,2,4-butanetriol trinitrate (BTTN). Traditional chemical synthesis of BT involves harsh conditions and produces significant waste. Consequently, there has been substantial research into developing sustainable microbial fermentation routes.

In several engineered pathways in microorganisms like Escherichia coli, dihydroxybutyraldehyde intermediates are central to the conversion of sugars into BT. One prominent pathway starts with D-xylose, a major component of lignocellulosic biomass.

Pathway Overview from D-Xylose to 1,2,4-Butanetriol:

A common engineered pathway involves the following key enzymatic steps:

Oxidation of D-xylose: D-xylose is first oxidized to D-xylonate.

Dehydration: D-xylonate is then dehydrated to form 2-keto-3-deoxy-D-xylonate.

Decarboxylation: This intermediate is decarboxylated to yield 3,4-dihydroxybutanal.

Reduction: Finally, 3,4-dihydroxybutanal is reduced by an aldehyde reductase or alcohol dehydrogenase to produce 1,2,4-butanetriol.

It is important to note that the direct precursor to BT in these pathways is 3,4-dihydroxybutanal . While structurally an isomer of this compound, the specific arrangement of the hydroxyl groups is crucial for the final product structure.

Role as a Precursor to other Biomolecules

Beyond 1,2,4-butanetriol, dihydroxybutyraldehyde intermediates are also involved in the synthesis of other valuable compounds in engineered microbes.

3,4-Dihydroxybutyric Acid (3,4-DHBA): Instead of being reduced, 3,4-dihydroxybutanal can be oxidized by an aldehyde dehydrogenase to form 3,4-dihydroxybutyric acid. This compound is a precursor for the synthesis of 3-hydroxy-γ-butyrolactone (3HBL), a valuable building block in the pharmaceutical industry.

2,4-Dihydroxybutyric Acid (DHB): While not directly synthesized from this compound, the related compound 2,4-dihydroxybutyric acid is another important biosynthetic product. It serves as a precursor for the methionine analogue 2-hydroxy-4-(methylthio)butyrate, which has a significant market in animal nutrition. The synthesis of DHB typically proceeds through the reduction of 2-keto-4-hydroxybutyric acid.

The table below summarizes the key enzymes and the resulting biomolecules synthesized from dihydroxybutyraldehyde intermediates in engineered metabolic pathways.

Precursor IntermediateKey Enzyme ClassBiomolecule SynthesizedOrganism (Example)
3,4-DihydroxybutanalAldehyde Reductase / Alcohol Dehydrogenase1,2,4-ButanetriolEscherichia coli
3,4-DihydroxybutanalAldehyde Dehydrogenase3,4-Dihydroxybutyric AcidEscherichia coli
2-Keto-4-hydroxybutyric acidReductase2,4-Dihydroxybutyric AcidEscherichia coli

Detailed Research Findings:

Research has focused on optimizing these synthetic pathways by identifying and engineering key enzymes. For instance, various aldehyde reductases have been screened to efficiently convert 3,4-dihydroxybutanal to 1,2,4-butanetriol. Metabolic engineering strategies are also employed to channel the carbon flux towards the desired product and to eliminate competing metabolic pathways within the host organism. The efficiency of these pathways is a critical area of study, with researchers continuously working to improve the titer, yield, and productivity of the target biomolecules.

Enzymology and Reaction Mechanisms Associated with Dihydroxybutyraldehyde

Characterization of Enzymes Catalyzing Dihydroxybutyraldehyde Formation and Transformation

The biosynthesis and conversion of 4,4-dihydroxybutyraldehyde involve several classes of enzymes, each playing a specific role in the metabolic pathway. The following subsections provide a detailed characterization of these enzymes.

2-Keto Acid Decarboxylases (e.g., MdlC)

2-Keto acid decarboxylases are a class of enzymes that catalyze the removal of a carboxyl group from α-keto acids. A notable example is benzoylformate decarboxylase (BFDC), also known as MdlC, from Pseudomonas putida. This enzyme is dependent on the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) to carry out its catalytic function. The reaction mechanism involves the nucleophilic attack of the thiazole (B1198619) ring of TPP on the carbonyl carbon of the α-keto acid substrate, forming a covalent intermediate. patsnap.com This intermediate facilitates the decarboxylation process, leading to the release of carbon dioxide. patsnap.comgonzaga.edu

While primarily studied for its role in the catabolism of mandelate (B1228975) and aromatic compounds, the substrate specificity of enzymes like MdlC is not absolute. nih.gov Directed evolution studies have shown that the substrate range of benzoylformate decarboxylase can be altered to accept different substrates. nih.gov In the context of this compound, a 2-keto acid decarboxylase could potentially act on a precursor molecule, such as a 2-keto-4,5-dihydroxy acid, to yield a dihydroxyaldehyde. Furthermore, these enzymes can catalyze stereospecific carboligation reactions, the reverse of decarboxylation, which could be a potential route for the synthesis of chiral α-hydroxy ketones. nih.gov

The catalytic activity of these enzymes is dependent on the presence of divalent metal ions, which are essential for coenzyme binding. researchgate.net The active site architecture, including key residues like Ser26, His70, and His281 in BFDC, plays a crucial role in substrate binding and catalysis. rcsb.org

Xylonate Dehydratases (e.g., YjhG/YagF)

Xylonate dehydratases are enzymes that catalyze the dehydration of xylonate. In Escherichia coli, two such enzymes, YjhG and YagF, have been identified. researchgate.net These enzymes are key in the metabolic pathway that converts D-xylonate (B1235713) into 2-keto-3-deoxy-D-xylonate (KDX). researchgate.netnih.gov Biochemically, YjhG has been shown to belong to the IlvD/EDD family of dehydratases. researchgate.netnih.gov

The catalytic activity of YjhG is influenced by reaction conditions such as temperature and pH, with optimal activity observed at 30°C and pH 8.0. nih.gov The enzyme's function is also dependent on the presence of bivalent metal ions; Mg²⁺ and Mn²⁺ have been found to activate the enzyme, while Ni²⁺ and Zn²⁺ inhibit its activity. nih.gov Structural and sequence analyses reveal that enzymes in the IlvD/EDD family, including xylonate dehydratases, often contain an iron-sulfur cluster at their active sites, which is crucial for their catalytic function. researchgate.netresearchgate.net The crystal structure of D-xylonate dehydratase from Caulobacter crescentus reveals a tetrameric quaternary structure, with each monomer containing a binding site for a [2Fe-2S] cluster and a Mg²⁺ ion. researchgate.net

The reaction catalyzed by xylonate dehydratases is a critical step in the biosynthesis of compounds like 1,2,4-butanetriol (B146131), where KDX is a key intermediate. nih.gov

Aldehyde Reductases (e.g., AdhP)

Aldehyde reductases are a group of enzymes that catalyze the NADPH-dependent reduction of aldehydes to their corresponding alcohols. uwec.edu AdhP from Escherichia coli is an alcohol dehydrogenase with a preference for propanol (B110389) as a substrate. uniprot.org These enzymes belong to the aldo-keto reductase superfamily and play a significant role in various biological processes, including the detoxification of xenobiotic aldehydes. uwec.edu

The catalytic mechanism of aldehyde reductases involves the transfer of a hydride from the nicotinamide (B372718) ring of NADPH to the carbonyl carbon of the aldehyde substrate. uwec.edu A proton is then donated by an active site residue, such as Tyr49 in human aldehyde reductase, to form the hydroxyl group of the alcohol product. uwec.edu The release of the alcohol product is followed by a conformational change in the enzyme and the exchange of NADP⁺ for NADPH, which is often the rate-limiting step of the reaction. uwec.edu

The substrate specificity of aldehyde reductases can be broad, and they are known to act on a variety of aldehydes, including aromatic and aliphatic compounds. uwec.edu While AdhP shows a preference for smaller alcohols like propanol, other aldehyde reductases can accommodate larger and more complex substrates. uwec.eduuniprot.org In the context of this compound, an aldehyde reductase would catalyze its conversion to 1,2,4-butanetriol. The stereospecificity of these enzymes is a key feature, often leading to the production of enantiomerically pure alcohols. mdpi.comdoabooks.org

Aldehyde Dehydrogenases (e.g., ALDHs, YneI)

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes that catalyze the irreversible oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. wikipedia.orgnih.govnih.gov This enzymatic activity is crucial for detoxification and various metabolic pathways. nih.gov The human genome, for instance, contains 19 identified ALDH genes. wikipedia.org

The general reaction catalyzed by ALDHs involves the conversion of an aldehyde (R-CHO) to a carboxylic acid (R-COOH), with the oxygen atom being derived from a water molecule. wikipedia.org These enzymes are found in various cellular compartments, including the cytosol and mitochondria. wikipedia.orgyoutube.com ALDH2, a mitochondrial enzyme, is particularly important in the oxidation of acetaldehyde (B116499) during ethanol (B145695) metabolism. nih.gov

The substrate specificity of ALDHs varies, with some isoforms having a broad substrate range while others are more specific. nih.gov For example, ALDH3A2 is involved in the oxidation of fatty aldehydes. nih.gov In a pathway involving this compound, an aldehyde dehydrogenase would catalyze its oxidation to 4,4-dihydroxybutyric acid. The bifunctional AdhE enzyme found in some bacteria possesses both alcohol dehydrogenase and aldehyde dehydrogenase activities. nih.gov

Alditol Oxidases

Alditol oxidases are enzymes that catalyze the selective oxidation of the terminal primary hydroxyl group of various alditols, utilizing molecular oxygen as the oxidant and producing hydrogen peroxide as a byproduct. uniprot.org An example is the FAD-dependent alditol oxidase (AldO) from Streptomyces coelicolor. nih.gov This enzyme exhibits promiscuous activity, acting on several polyols and sugars to produce the corresponding aldoses or α-hydroxy acids. nih.gov

These enzymes are of interest for biocatalytic applications due to their ability to perform stereoselective oxidations under mild conditions. nih.govresearchgate.net For instance, directed evolution has been employed to improve the catalytic efficiency of alditol oxidase for the production of optically pure D-glycerate from glycerol. nih.govresearchgate.net In the context of this compound-related compounds, an alditol oxidase could potentially oxidize a precursor like 1,2,4-butanetriol at one of its terminal hydroxyl groups. Recent research has focused on the discovery and characterization of thermostable alditol oxidases for industrial applications. nih.gov

Stereochemical Considerations in Enzymatic Reactions and Enantioselective Synthesis

Enzymatic reactions are often highly stereospecific, meaning they can distinguish between stereoisomers of a substrate and produce a stereochemically defined product. This is a critical aspect in the synthesis of chiral molecules like those related to this compound.

Enzymes such as alcohol dehydrogenases (ADHs) are widely used for the synthesis of enantiomerically pure chiral alcohols. wikipedia.org The stereoselectivity of these enzymes allows for the production of specific stereoisomers of diols from the corresponding diketones. mdpi.comdoabooks.orgasm.org For example, different ADHs can be used to obtain either the (S) or (R)-enantiomer of a target alcohol. mdpi.com The stereospecificity of human liver aldehyde reductase has been shown to involve the transfer of a hydride from the pro-4R position of the NADPH coenzyme to the re face of the substrate's carbonyl carbon. nih.gov Similarly, the aldo-keto reductase AKR1B1 exhibits a marked preference for the 3S,4R-diastereoisomer of 3-glutathionyl-4-hydroxynonanal. nih.gov

Enzymatic cascade reactions, where multiple enzymes are used in a one-pot synthesis, have been developed for the enantioselective synthesis of vicinal diols and amino-polyols. researchgate.netnih.govacs.org These strategies often combine the activities of enzymes like aldolases and reductases to create multiple chiral centers with high stereocontrol. nih.govacs.org The use of enzymes in polymer synthesis also allows for the control of stereochemistry in the resulting polymer chains. nih.govsci-hub.box

The ability of enzymes to catalyze reactions with high regio- and stereoselectivity makes them powerful tools in organic synthesis, enabling the production of complex chiral molecules that would be challenging to synthesize through traditional chemical methods. mdpi.comwur.nl

Mechanistic Studies of Dihydroxybutyraldehyde Conversion Pathways

The enzymatic conversion of this compound and its isomers is a subject of significant interest, primarily within the field of synthetic biology for the production of valuable chemicals. While dedicated metabolic pathways for this compound are not extensively characterized in natural systems, mechanistic studies on related molecules, particularly in engineered microbes, provide substantial insight into the potential enzymatic reactions and their mechanisms. Research has largely focused on the creation of synthetic pathways to produce chemicals like 2,4-dihydroxybutyric acid (DHB) and 3,4-dihydroxybutyric acid (3,4-DHBA), which involve the conversion of structurally similar dihydroxybutanal isomers or related keto-acids. researchgate.netnih.gov These studies illuminate the types of enzymes, cofactors, and catalytic strategies involved in transforming these C4 polyhydroxy aldehydes.

The primary conversion pathways studied involve oxidation and reduction reactions, catalyzed by dehydrogenases and reductases, respectively. These enzymes are crucial for the interconversion of aldehydes, ketones, and alcohols, and their mechanisms have been explored through enzyme screening, protein engineering, and kinetic analysis.

Reductive Conversion Pathways

A significant body of research exists on the reduction of C4 keto-acids to dihydroxy acids, a reaction type closely related to the reduction of a dihydroxy-aldehyde. In synthetic pathways designed to produce 2,4-dihydroxybutyrate (DHB), the key final step is the reduction of 2-oxo-4-hydroxybutyrate (OHB). nih.govnih.gov This reaction is analogous to the reduction of the aldehyde group in this compound.

Initial efforts identified that enzymes with native activity on sterically similar substrates, such as lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), could serve as starting points for engineering the desired OHB reductase activity. nih.govnih.gov For instance, the lactate dehydrogenase A from Lactococcus lactis was a candidate for structure-based enzyme engineering to improve its OHB reductase activity. nih.gov

Further studies focused on engineering the E. coli malate dehydrogenase (Ec.Mdh) to efficiently catalyze the reduction of OHB. A key aspect of this research was altering the enzyme's cofactor specificity from its natural preference for NADH to NADPH, which is generally more favorable for reductive biosynthesis under aerobic conditions. nih.gov By identifying key amino acid residues in the cofactor binding motif, researchers were able to dramatically shift this specificity. The introduction of two point mutations, D34G and I35R, increased the enzyme's specificity for NADPH by more than three orders of magnitude. nih.gov This highlights a common mechanistic theme: the precise positioning of the substrate and the nicotinamide cofactor (NADH or NADPH) within the active site, facilitating stereospecific hydride transfer to the carbonyl carbon.

Interactive Table: Engineered OHB Reductases for DHB Production
Enzyme TemplateOrganism of OriginMutationsKey ImprovementReference
Malate Dehydrogenase (Ec.Mdh)Escherichia coliI12V:R81A:M85Q:D86S:G179DInitial NADH-dependent OHB reductase activity nih.gov
Engineered Ec.MdhEscherichia coliD34G:I35R (in addition to above)>1000-fold switch in specificity from NADH to NADPH nih.gov
Lactate Dehydrogenase A (LDH)Lactococcus lactisNot specifiedImproved OHB reductase activity nih.gov

Oxidative Conversion Pathways

Mechanistic studies have also been conducted on the oxidation of dihydroxybutanal isomers. In the development of a biosynthetic pathway for D-3,4-dihydroxybutyric acid (3,4-DHBA) from D-xylose, the oxidation of the intermediate 3,4-dihydroxybutanal (3,4-DHB) was a critical step. researchgate.net This reaction directly parallels the potential oxidation of this compound.

To find a suitable catalyst, various aldehyde dehydrogenases (ALDHs) were screened for their ability to convert 3,4-dihydroxybutanal. researchgate.net This screening approach is a common strategy in mechanistic studies to identify enzymes with the desired activity from a pool of candidates. The mechanism of ALDHs typically involves the formation of a thiohemiacetal intermediate between the aldehyde substrate and a cysteine residue in the enzyme's active site. This is followed by a hydride transfer to a nicotinamide cofactor (NAD+ or NADP+), leading to the formation of a thioester intermediate, which is subsequently hydrolyzed to release the carboxylic acid product.

In one such study, an engineered strain of Escherichia coli was used to express a pathway that included a glucose dehydrogenase (BsGDH), a d-xylonate dehydratase (YagF), a benzoylformate decarboxylase (PpMdlC), and a screened ALDH to successfully produce 3.04 g/L of 3,4-DHBA from D-xylose. researchgate.net Another approach utilized an alditol oxidase from Streptomyces coelicolor A3 (ScAldO) to catalyze the oxidation of D-3,4-dihydroxybutanal, demonstrating an alternative enzymatic strategy for this type of conversion. researchgate.net

Interactive Table: Enzymes Screened for Dihydroxybutanal Oxidation
Enzyme TypeScreened ForSubstrateProductReference
Aldehyde Dehydrogenases (ALDHs)Suitable catalysts3,4-dihydroxybutanal3,4-dihydroxybutyric acid researchgate.net
Alditol Oxidase (ScAldO)Catalytic activityD-3,4-dihydroxybutanalD-3,4-dihydroxybutyric acid researchgate.net

These mechanistic explorations, driven by metabolic engineering goals, provide a detailed picture of the enzymatic processes capable of converting dihydroxybutyraldehydes. The core mechanisms rely on oxidoreductases, particularly dehydrogenases and reductases, which utilize nicotinamide cofactors to facilitate hydride transfer. The specificity and efficiency of these conversions can be significantly enhanced through rational protein engineering based on structural and mechanistic knowledge. nih.govnih.gov

Application of Dihydroxybutyraldehyde As a Synthetic Building Block in Research

Chiral Auxiliary and Intermediate in Complex Molecule Construction

The stereochemical complexity of dihydroxybutanal isomers, such as 2,3-dihydroxybutanal and its derivatives, makes them valuable components of the "chiral pool." These molecules contain one or more stereocenters, which can be exploited to induce chirality in new, more complex molecules. In enantioselective synthesis, where the goal is to produce a single enantiomer of a target compound, starting with a naturally-derived or synthetically-prepared chiral building block is a powerful strategy.

Precursor to Structurally Diverse Derivatives for Chemical Research

The aldehyde and diol functionalities of dihydroxybutyraldehyde allow for its transformation into a wide array of other molecules. This chemical versatility makes it a valuable precursor for creating libraries of structurally diverse derivatives for further investigation in various fields of chemical research.

Phosphonic acids, characterized by a stable carbon-phosphorus (C-P) bond, are often synthesized as analogues of biologically important phosphates, where the C-P bond replaces the more labile P-O-C linkage of a phosphate (B84403) ester d-nb.infohawaii.edubeilstein-journals.org. This substitution increases the molecule's resistance to enzymatic degradation d-nb.info. 3,4-Dihydroxybutyl-1-phosphonic acid is a structural analogue of glycerol 3-phosphate, a key intermediate in lipid metabolism.

Research has shown that 3,4-dihydroxybutyl-1-phosphonic acid can significantly impact cellular processes. In the bacterium Bacillus subtilis, it acts as an inhibitor of lipoteichoic acid and phosphatidylglycerol synthesis nih.gov. Specifically, it preferentially inhibits the accumulation of phosphatidylglycerol, a key component of bacterial cell membranes nih.gov. This targeted activity highlights the potential of using such phosphonate analogues as biochemical probes to study metabolic pathways. The synthesis of these analogues can be achieved through various established methods, often involving the reaction of a suitable organometallic reagent with a phosphorus electrophile or through Michaelis-Arbuzov-type reactions on a halogenated precursor derived from the parent aldehyde researchgate.net.

Table 1: Biological Activity of 3,4-Dihydroxybutyl-1-phosphonate in B. subtilis
Biological ProcessEffect of 3,4-Dihydroxybutyl-1-phosphonateReference
Phosphatidylglycerol SynthesisPreferential Inhibition nih.gov
Phosphatidylethanolamine SynthesisSlightly Inhibited nih.gov
Lysylphosphatidylglycerol SynthesisSomewhat Stimulated nih.gov
Lipoteichoic Acid FormationInhibition nih.gov

Chemical intermediates are foundational to the pharmaceutical and agrochemical industries, serving as the building blocks for active pharmaceutical ingredients (APIs) and pesticides arkema.com. Chiral intermediates are particularly sought after, as the biological activity of many drugs and agrochemicals is dependent on their specific stereochemistry mdpi.commdpi.com.

While specific, large-scale applications of 4,4-dihydroxybutyraldehyde in named commercial products are not widely documented in public literature, its structural motifs are highly relevant. As a chiral, bifunctional molecule, it represents an ideal starting point for the synthesis of complex targets nih.govcore.ac.uk. The hydroxyl and aldehyde groups allow for the stepwise construction of more elaborate molecular architectures with precise stereochemical control, which is essential for ensuring the efficacy and safety of the final product . Its potential lies in its ability to be transformed into various scaffolds that are common in bioactive molecules.

The total synthesis of natural products is a rigorous test of synthetic methodology and provides a route to obtaining larger quantities of rare substances for biological evaluation. Dihydroxybutyraldehyde derivatives have proven to be effective starting materials in these complex endeavors.

A prominent example is the enantioselective total synthesis of (−)-lepadin B, a marine alkaloid with a decahydroquinoline core acs.orgbohrium.comresearchgate.net. One successful synthesis begins with (2S,4S)-2,4-O-benzylidene-2,4-dihydroxybutanal, a protected derivative of 2,4-dihydroxybutanal acs.org. This chiral starting material is elaborated through a multi-step sequence to construct the complex target.

Key Synthetic Steps Involving the Dihydroxybutanal Core in the Synthesis of (-)-Lepadin B:

Step 1: Chain Elongation: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction to form an unsaturated ester, extending the carbon chain acs.org.

Step 2: Functional Group Manipulation: The resulting ester is reduced to an alcohol and then re-oxidized to a new aldehyde, preparing the molecule for a key cyclization step acs.org.

Step 3: Cyclization: An intramolecular acylnitroso Diels-Alder reaction is used to form the core heterocyclic structure of lepadin B acs.org.

Step 4: Side Chain Installation: Late-stage Suzuki cross-coupling is employed to attach the octadienyl side chain acs.org.

This synthesis elegantly demonstrates how the stereocenters present in the initial dihydroxybutanal building block direct the stereochemical outcome of the final, complex natural product acs.orgacs.org.

Role in Polymer and Material Precursor Synthesis

There is a growing demand for sustainable polymers derived from renewable resources as alternatives to petroleum-based plastics biotech-asia.orgresearchgate.netmdpi.com. Dihydroxybutyraldehyde and its derivatives, particularly 2,4-dihydroxybutyric acid (DHB), are emerging as important bio-based monomers for the production of new biocompatible and biodegradable polymers anr.frrsc.org. DHB can be produced via microbial fermentation from renewable carbon sources anr.frrsc.org.

The structure of DHB, with one carboxylic acid and two hydroxyl groups, makes it an ideal monomer for creating polyesters and other copolymers through polycondensation reactions anr.fr. Furthermore, DHB can be converted to its lactone form, 2-hydroxy-γ-butyrolactone (2-HBL), which is a suitable monomer for ring-opening polymerization (ROP) anr.frresearchgate.net. The ROP of γ-butyrolactone and its derivatives is a key method for producing aliphatic polyesters, though the polymerization of γ-butyrolactone itself can be thermodynamically challenging rsc.org. The presence of the additional hydroxyl group in 2-HBL offers a site for post-polymerization modification, allowing for the synthesis of functional polyesters with tailored properties acs.org.

Table 2: Polymerization Strategies Using Dihydroxybutyraldehyde Derivatives
MonomerDerivative OfPolymerization MethodResulting Polymer ClassReference
2,4-Dihydroxybutyric Acid (DHB)2,4-DihydroxybutanalPolycondensationPolyester anr.fr
2-Hydroxy-γ-butyrolactone (2-HBL)2,4-DihydroxybutanalRing-Opening Polymerization (ROP)Functional Polyester anr.fracs.org

The resulting polymers are of interest for applications in fields where biocompatibility and biodegradability are crucial, such as in medical devices and environmentally friendly plastics anr.fr.

Advanced Analytical Methodologies for Dihydroxybutyraldehyde in Research Samples

Chromatographic Separation and Quantification Strategies

Chromatographic methods are fundamental for separating 4,4-Dihydroxybutyraldehyde from complex matrices prior to its quantification and identification. The choice of technique depends on the sample matrix, the required sensitivity, and the volatility of the compound, which often necessitates derivatization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Given the compound's lack of a strong chromophore, derivatization is often employed to enable UV/Vis detection, or alternative detectors are used. hitachi-hightech.com A common strategy involves reacting the aldehyde functional group with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable DNPH-hydrazone derivative that can be readily detected. researchgate.netscioninstruments.comepa.gov

Hydrophilic Interaction Chromatography (HILIC) is another powerful HPLC mode for retaining and separating highly polar compounds. scholarsresearchlibrary.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, offering an alternative to reversed-phase chromatography where polar analytes may have poor retention. scholarsresearchlibrary.com For detection, an Evaporative Light Scattering Detector (ELSD) can be used, which is suitable for non-volatile analytes and compatible with the high organic content of HILIC mobile phases. scholarsresearchlibrary.com

Table 1: HPLC Methods for Aldehyde Analysis

Technique Stationary Phase Mobile Phase Derivatization Detector Reference
Reversed-Phase HPLC C18 Acetonitrile (B52724)/Water Gradient 2,4-Dinitrophenylhydrazine (DNPH) Diode Array Detector (DAD) researchgate.netscioninstruments.com

| HILIC | Altech Altima HP HILIC (250 x 4.6 mm, 5µm) | Water/Acetonitrile Gradient | None | Evaporative Light Scattering Detector (ELSD) | scholarsresearchlibrary.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound requires a chemical derivatization step to increase volatility. google.comgoogle.com A prevalent method is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used for this purpose. d-nb.infopreprints.org The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer for definitive identification. google.compreprints.org

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation capacity for complex metabolite extracts, resolving co-eluting peaks that may interfere with quantification in traditional one-dimensional GC. nih.gov

Table 2: GC Derivatization and Analysis Parameters

Derivatization Reagent GC Column Temperature Program Detector Reference
Trimethylsilylimidazole/Pyridine Not specified Not specified Not specified google.com

| MSTFA | Not specified | Held at 60°C, ramped to 325°C | Mass Spectrometry (MS) | d-nb.infofrontiersin.org |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. measurlabs.comjopir.in When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly sensitive and selective platform for quantifying metabolites in complex biological matrices. jopir.inmdpi.com

This technique is particularly valuable for metabolomics studies. jopir.innih.govnih.gov The enhanced chromatographic resolution of UPLC reduces matrix effects, which can suppress or enhance the analyte signal during ionization in the mass spectrometer. nih.gov The use of tandem mass spectrometry allows for specific detection using methods like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, ensuring high specificity and accurate quantification. mdpi.com

Spectrometric Identification and Characterization Techniques

Spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound's identity following chromatographic separation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling determination of its molecular weight and structural features. For this compound (as its synonym 2-deoxy-D-erythro-pentose), different ionization techniques can be employed.

Electron Ionization (EI): This hard ionization technique, typically used in GC-MS, results in extensive fragmentation, creating a characteristic fingerprint-like mass spectrum that is useful for library matching. The NIST database provides a reference EI spectrum for 2-deoxy-D-erythro-pentose. nist.govnist.gov

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, ESI typically produces protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. researchgate.net This helps in determining the molecular weight of the intact molecule.

Chemical Ionization (CI): Another soft ionization technique that results in less fragmentation than EI, often producing a prominent protonated molecular ion. rsc.org

Tandem MS (MS/MS) can be used to fragment a selected precursor ion to obtain more detailed structural information, which is crucial for distinguishing between isomers. preprints.org

Table 3: Mass Spectrometry Data for 2-Deoxy-D-erythro-pentose (C₅H₁₀O₄, MW: 134.13)

Ionization Mode Key m/z Values Ion Type Reference
Electron Ionization (EI) 43, 55, 57, 71, 73, 85 Molecular Fragments nist.govnist.gov

| Electrospray Ionization (ESI) | [M+NH₄]⁺, [2M+Na]⁺ | Adduct Ions | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For a closely related analog, 2-deoxy-D-glucose, detailed NMR data is available and provides a strong basis for interpreting the spectra of this compound. chemicalbook.com

In the ¹H NMR spectrum, signals for the aldehydic proton, the protons on the carbon bearing the hydroxyl groups, and the methylene (B1212753) protons would be expected. Their chemical shifts (δ) and spin-spin coupling constants (J) provide information about their connectivity. chemicalbook.com The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield shift. cdnsciencepub.com Advanced two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the complete bonding network within the molecule. nih.govbath.ac.uk

Table 4: Representative NMR Data for the Analog 2-Deoxy-D-glucose

Nucleus Solvent Representative Chemical Shifts (ppm) Reference
¹H D₂O 5.38, 4.94, 3.95, 3.72, 3.39, 3.37, 3.28, 2.27, 2.13, 1.71, 1.51 (mixture of anomers) chemicalbook.com
¹H DMSO-d₆ 6.51, 4.80, 4.78, 4.61, 4.46, 3.67, 3.44, 3.36, 3.02, 2.92, 1.91, 1.28 chemicalbook.com

| ¹³C | Not specified | Downfield shift for C1 anomeric carbon, upfield shifts for other carbons | cdnsciencepub.com |

Sample Preparation Techniques for Dihydroxybutyraldehyde Detection

The primary goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is dictated by the nature of the sample matrix (e.g., plasma, urine, tissue homogenate, or synthetic reaction mixture) and the subsequent analytical method.

Commonly employed sample preparation techniques for polar analytes like this compound include:

Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, PPT is a straightforward and rapid method to remove proteins that can interfere with analysis and damage analytical columns. This is often achieved by adding a cold organic solvent like acetonitrile or methanol (B129727), or an acid such as trichloroacetic acid, to the sample. The precipitated proteins are then separated by centrifugation.

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For a polar compound like this compound, a polar organic solvent or a salting-out assisted LLE approach may be employed to partition the analyte into the extraction solvent.

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique that has largely replaced LLE for many applications. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. For a polar analyte like this compound, reversed-phase SPE with a polar-enhanced stationary phase or a hydrophilic-lipophilic balanced (HLB) sorbent can be effective.

Derivatization: Due to the polarity imparted by the two hydroxyl groups and the aldehyde functional group, derivatization is a critical step, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization serves to:

Increase the volatility and thermal stability of the analyte.

Enhance the chromatographic separation.

Improve the sensitivity of detection.

A common and effective strategy for polyhydroxylated aldehydes involves a two-step derivatization process nih.gov:

Oximation: The aldehyde carbonyl group is reacted with a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction forms a stable oxime derivative, which is amenable to GC analysis and provides high sensitivity with electron capture or negative chemical ionization mass spectrometry.

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step significantly increases the volatility of the molecule.

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. Reagents like 2,4-Dinitrophenylhydrazine (DNPH) react with the aldehyde group to form a hydrazone, which can be readily detected by UV or mass spectrometry.

The following table summarizes the applicability of these techniques for the analysis of this compound.

Technique Principle Applicability for this compound Advantages Disadvantages
Protein Precipitation (PPT)Removal of proteins by denaturation and precipitation.Suitable for initial cleanup of biological samples like plasma and serum.Simple, fast, and inexpensive.Non-selective, may result in loss of analyte due to co-precipitation.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Can be used for cleanup and concentration. The choice of solvent is critical due to the analyte's polarity.Relatively low cost.Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent followed by elution.Highly effective for cleanup and concentration from various matrices.High selectivity, high recovery, easily automated.Higher cost per sample compared to LLE, requires method development.
Derivatization (GC-MS)Chemical modification to increase volatility and improve detection.Essential for GC-MS analysis. A two-step process targeting both aldehyde and hydroxyl groups is recommended.Significantly improves chromatographic performance and sensitivity.Adds extra steps to the workflow, potential for side reactions.
Derivatization (LC-MS)Chemical modification to improve chromatography and ionization.Can be beneficial for enhancing retention on reversed-phase columns and improving ionization efficiency.Improves method sensitivity and robustness.May not be necessary if direct analysis provides adequate performance.

Method Development for Quantitative Analysis in Biological and Synthetic Systems

The development of a robust quantitative method for this compound requires careful optimization of the chromatographic separation and the mass spectrometric detection parameters. The validation of the developed method is crucial to ensure its accuracy, precision, and reliability.

Gas Chromatography-Mass Spectrometry (GC-MS):

Following the two-step derivatization (oximation and silylation), the resulting derivative of this compound can be analyzed by GC-MS.

Chromatographic Conditions: A capillary GC column with a non-polar or medium-polarity stationary phase is typically used. The temperature program of the GC oven is optimized to achieve good separation of the analyte from other derivatized components in the sample.

Mass Spectrometric Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for PFBHA derivatives. For quantitative analysis, selected ion monitoring (SIM) is employed, where the mass spectrometer is set to detect specific ions characteristic of the derivatized analyte, thereby increasing sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the direct analysis of polar compounds in complex matrices, sometimes without the need for derivatization.

Chromatographic Conditions: Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded or polar-endcapped column may be suitable. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for polar analytes. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is used for quantification. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.

Method Validation:

A quantitative analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity and Range: The range of concentrations over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical procedure.

The following tables provide illustrative examples of method validation parameters for the quantitative analysis of a related hydroxy aldehyde using GC-MS and LC-MS/MS.

Table: Example Validation Parameters for GC-MS Analysis of a Hydroxylated Aldehyde

Parameter Result
Linearity (r²)> 0.995
Range1 - 500 ng/mL
Accuracy (% Bias)-5.8% to +7.2%
Intra-day Precision (% RSD)< 8%
Inter-day Precision (% RSD)< 11%
LOD0.3 ng/mL
LOQ1.0 ng/mL
Recovery85 - 95%

Table: Example Validation Parameters for LC-MS/MS Analysis of a Hydroxylated Aldehyde

Parameter Result
Linearity (r²)> 0.998
Range0.5 - 250 ng/mL
Accuracy (% Bias)-4.5% to +6.1%
Intra-day Precision (% RSD)< 6%
Inter-day Precision (% RSD)< 9%
LOD0.15 ng/mL
LOQ0.5 ng/mL
Recovery92 - 103%

These advanced analytical methodologies, when properly developed and validated, provide the necessary tools for the accurate and reliable quantification of this compound in diverse research samples, enabling a deeper understanding of its role in biological and synthetic systems.

Computational and Theoretical Studies on Dihydroxybutyraldehyde Systems

Molecular Modeling and Simulation of Enzyme-Catalyzed Reaction Pathways

Molecular modeling and simulation are crucial for elucidating the mechanisms of enzyme-catalyzed reactions at an atomic level. nih.govnih.gov These methods allow for the characterization of reaction pathways, transition states, and intermediate structures that are often difficult to capture through experimental techniques alone. nih.gov For the biosynthesis of 4,4-dihydroxybutyraldehyde's precursor, 2,4-dihydroxybutyric acid (DHB), computational approaches have been instrumental in engineering the necessary enzymatic activities. nih.gov

A key challenge in creating a synthetic pathway for DHB was the absence of naturally occurring enzymes that could perform the required catalytic steps. nih.gov To overcome this, researchers turned to molecular modeling and structural analysis to identify suitable template enzymes that act on structurally similar substrates. nih.govnih.gov For instance, in the conversion of malate (B86768) to DHB, the active site of a modeled complex of zinc-bound alcoholate ion of DHB with Metallosphaera sedula succinic semialdehyde reductase (Ms-Ssr) and the NADP⁺ co-enzyme was analyzed to engineer malate semialdehyde reductase activity. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. nih.govnih.gov In a QM/MM approach, the chemically active region of the enzyme's active site, including the substrate, is treated with quantum mechanics to accurately describe the electronic changes during the reaction. nih.gov The surrounding protein environment is modeled using molecular mechanics, which accounts for steric and electrostatic effects on the reaction. nih.gov This hybrid approach provides a detailed understanding of the reaction energetics and mechanism. While specific QM/MM studies on this compound are not yet prevalent, the methodology has been widely applied to various enzyme systems, demonstrating its potential to unravel the catalytic conversion steps leading to this aldehyde. nih.govnih.gov

Molecular dynamics (MD) simulations further complement these studies by providing insights into the dynamic nature of enzyme-substrate interactions. nih.govresearchgate.net MD simulations can reveal how the flexibility of the enzyme's active site influences substrate binding and catalysis. nih.gov For instance, simulations can show how mutations, even those distant from the active site, can alter the conformational ensemble of the enzyme, thereby affecting its catalytic efficiency. nih.govresearchgate.net

Table 1: Key Computational Methods in Enzyme Reaction Modeling

MethodApplication in Dihydroxybutyraldehyde SystemsKey Insights
Homology Modeling Predicting the 3D structure of uncharacterized enzymes in the biosynthetic pathway.Provides a structural framework for further computational analysis.
Molecular Docking Predicting the binding mode of this compound or its precursors within an enzyme's active site.Identifies key amino acid residues involved in substrate recognition and binding.
QM/MM Elucidating the detailed reaction mechanism and energetics of the enzymatic conversion to this compound.Characterizes transition states and reaction intermediates, providing a deep understanding of the catalytic process.
Molecular Dynamics (MD) Simulating the dynamic behavior of the enzyme-substrate complex over time.Reveals the role of protein dynamics in substrate binding, catalysis, and product release.

Systems-Level Modeling of Metabolic Fluxes for Dihydroxybutyraldehyde Biosynthesis and Degradation

For the biosynthesis of this compound, a synthetic pathway needs to be integrated into the host organism's existing metabolic network. nih.gov This can lead to metabolic burdens, competition for precursors, and the formation of unwanted byproducts. Genome-scale metabolic models (GEMs) are valuable tools for predicting the effects of introducing a new pathway. mdpi.comnih.gov GEMs are mathematical representations of the entire metabolic network of an organism and can be used to simulate cellular metabolism under different conditions.

Flux balance analysis (FBA) is a computational method that uses GEMs to predict metabolic flux distributions that optimize a specific cellular objective, such as biomass growth or the production of a target chemical. nih.gov By performing in silico gene knockouts or overexpression studies, FBA can identify genetic modifications that are likely to increase the flux towards this compound. For instance, in the biosynthesis of 2,4-dihydroxybutyric acid from a mixture of methanol (B129727) and glucose in engineered E. coli, knocking out genes responsible for the degradation of a key intermediate was crucial for improving the product yield. rsc.org

¹³C-Metabolic Flux Analysis (¹³C-MFA) is an experimental technique that provides more accurate flux measurements by using ¹³C-labeled substrates and analyzing the labeling patterns of intracellular metabolites. nih.gov The data from ¹³C-MFA can be used to validate and refine genome-scale models. By comparing the flux distributions of different engineered strains, researchers can identify metabolic bottlenecks and competing pathways that divert carbon away from the desired product. nih.gov For example, ¹³C-MFA has been used to identify bottlenecks in the pentose (B10789219) phosphate (B84403) pathway for the production of shikimic acid, a precursor for many valuable compounds. nih.gov

Systems biology approaches, which integrate various omics data (genomics, transcriptomics, proteomics, and metabolomics) with metabolic models, offer a comprehensive understanding of the cellular response to genetic engineering. nih.govyoutube.com This integrated approach can help in identifying not only direct metabolic targets but also regulatory elements that may need to be modified to achieve high-level production of this compound.

Table 3: Systems-Level Modeling Approaches for Dihydroxybutyraldehyde Production

ApproachDescriptionApplication for Dihydroxybutyraldehyde
Genome-Scale Metabolic Models (GEMs) Comprehensive mathematical representations of an organism's metabolism. mdpi.comProvide a framework for simulating the impact of a synthetic pathway on the host cell.
Flux Balance Analysis (FBA) A computational method to predict metabolic flux distributions that optimize a cellular objective. nih.govIdentifies gene knockout or overexpression targets to enhance production.
¹³C-Metabolic Flux Analysis (¹³C-MFA) An experimental technique using ¹³C-labeled substrates to accurately quantify intracellular fluxes. nih.govValidates model predictions and identifies metabolic bottlenecks in engineered strains.
Systems Biology Integration Combines metabolic models with other 'omics' data for a holistic cellular understanding. nih.govyoutube.comUncovers complex regulatory networks and identifies non-obvious engineering targets.

Emerging Research and Future Prospects in Dihydroxybutyraldehyde Applications

Recent advancements in biotechnology and chemical synthesis are paving the way for novel applications and more efficient production methods for this compound. Researchers are exploring the integration of advanced analytical techniques, sustainable manufacturing processes, and innovative catalytic strategies to unlock the full potential of this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.